2,3,4-Trimethylcyclopentanol

Description

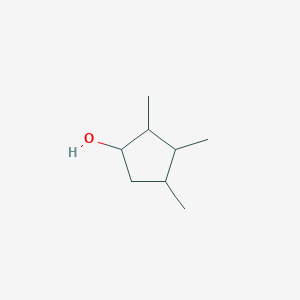

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,3,4-trimethylcyclopentan-1-ol |

InChI |

InChI=1S/C8H16O/c1-5-4-8(9)7(3)6(5)2/h5-9H,4H2,1-3H3 |

InChI Key |

BCYIOAZXXUQZPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C1C)C)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of 2,3,4 Trimethylcyclopentanol

Elucidation of Chiral Centers and Stereoisomers

The structure of 2,3,4-trimethylcyclopentanol features a five-membered cyclopentane (B165970) ring substituted with a hydroxyl (-OH) group and three methyl (-CH₃) groups. The specific placement of these groups is key to understanding the molecule's stereochemistry. The carbon atoms are numbered starting from the hydroxyl-bearing carbon as C1, and proceeding around the ring to give the methyl groups the lowest possible locants, which are positions 2, 3, and 4. dspmuranchi.ac.in

The chiral centers, or stereocenters, in a molecule are carbon atoms bonded to four different groups. In this compound, four such centers can be identified:

C1: Bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms of the ring (C2 and C5).

C2: Bonded to a methyl group, a hydrogen atom, and two different carbon atoms of the ring (C1 and C3).

C3: Bonded to a methyl group, a hydrogen atom, and two different carbon atoms of the ring (C2 and C4).

C4: Bonded to a methyl group, a hydrogen atom, and two different carbon atoms of the ring (C3 and C5).

With four chiral centers, the theoretical maximum number of stereoisomers can be calculated using the 2ⁿ formula, where 'n' is the number of chiral centers. For this compound, this would be 2⁴ = 16 possible stereoisomers. However, the presence of meso compounds—achiral molecules with multiple chiral centers and an internal plane of symmetry—can reduce the actual number of unique stereoisomers. chemistryschool.netfiveable.me The existence of a meso form depends on the relative orientation (cis/trans) of the substituents. For instance, a stereoisomer with a specific arrangement of substituents might possess a plane of symmetry, making it superimposable on its mirror image and thus achiral.

Diastereomeric and Enantiomeric Relationships

The sixteen potential stereoisomers of this compound can be classified based on their relationships as either enantiomers or diastereomers. fiveable.me

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a given stereoisomer of this compound, its enantiomer will have the opposite configuration (R/S) at all four chiral centers.

Diastereomers are stereoisomers that are not mirror images of each other. This relationship exists between any two stereoisomers of the compound that are not enantiomers. For example, a stereoisomer with an (1R, 2R, 3R, 4R) configuration would be a diastereomer to one with an (1R, 2R, 3R, 4S) configuration, as they differ at only one of the four chiral centers.

The cis/trans isomerism, which describes the relative positions of substituents with respect to the plane of the ring, is a form of diastereomerism. libretexts.org For example, an isomer where the C2 and C3 methyl groups are on the same side of the ring (cis) is a diastereomer of an isomer where they are on opposite sides (trans). The various combinations of cis and trans relationships among the four substituent groups give rise to the full set of diastereomers.

Table 1: Stereochemical Relationships of this compound Isomers

| Isomer Pair Relationship | Definition | Example Configuration Pair |

| Enantiomers | Non-superimposable mirror images | (1R,2R,3R,4R) and (1S,2S,3S,4S) |

| Diastereomers | Stereoisomers that are not mirror images | (1R,2R,3R,4R) and (1S,2R,3R,4R) |

Conformational Analysis and Energetic Preferences of Isomers

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. wikipedia.org To alleviate torsional strain from the eclipsing of C-H bonds in a planar structure, the ring puckers into non-planar conformations. quizlet.comdalalinstitute.com The two most significant conformations are the "envelope" and the "half-chair". openochem.org

Envelope Conformation: Four of the carbon atoms are in a plane, while the fifth is out of the plane, resembling a flap on an envelope. dalalinstitute.comopenochem.org

Half-Chair Conformation: Three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. openochem.org

The energy barrier between these conformations is low, leading to a rapid interconversion in a process sometimes referred to as pseudorotation. quizlet.com The presence of four bulky substituents—a hydroxyl group and three methyl groups—significantly influences the conformational equilibrium. The substituents create steric strain, and the molecule will preferentially adopt the conformation that minimizes these unfavorable interactions.

Table 2: Conformational Characteristics of the Cyclopentane Ring

| Conformation | Description | Strain Considerations |

| Planar | All five carbon atoms in the same plane | High torsional strain due to eclipsing C-H bonds. quizlet.com |

| Envelope | Four carbons are coplanar; one is out of plane. | Reduced torsional strain compared to planar form. dalalinstitute.comopenochem.org |

| Half-Chair | Three carbons are coplanar; two are on opposite sides of the plane. | Also reduces torsional strain; similar in energy to the envelope form. quizlet.comopenochem.org |

Advanced Synthetic Methodologies for 2,3,4 Trimethylcyclopentanol and Its Derivatives

Stereoselective Synthesis Strategies

Stereoselective synthesis is crucial for accessing specific isomers of 2,3,4-trimethylcyclopentanol. These strategies are broadly categorized by their ability to control relative stereochemistry (diastereoselectivity) and absolute stereochemistry (enantioselectivity).

Diastereoselective Routes to this compound

Diastereoselective methods aim to control the relative orientation of substituents on the cyclopentane (B165970) ring. For a molecule like this compound, this involves establishing the cis/trans relationships between the methyl groups and the hydroxyl group.

One powerful approach for constructing highly substituted cyclopentanes is through domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. A domino Michael/cyclization reaction, for example, can generate multiple stereocenters in a single pot with high diastereoselectivity. researchgate.net In a hypothetical synthesis, a suitably substituted Michael acceptor and donor could be designed to undergo a conjugate addition followed by an intramolecular aldol-type cyclization to form the trimethyl-substituted cyclopentane framework. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the substrates and catalysts, leading to thermodynamically or kinetically favored diastereomers.

Another established strategy involves radical cyclizations. For instance, a samarium diiodide-induced 5-exo-trig radical cyclization of a chiral unsaturated oxo ester can produce trisubstituted cyclopentanols with excellent diastereocontrol over three contiguous stereocenters. researchgate.net Adapting this to the target molecule would involve designing an acyclic precursor with the requisite methyl groups and a carbonyl group that can undergo stereocontrolled cyclization.

Enantioselective Approaches for Chiral Purity

Achieving chiral purity, the synthesis of a single enantiomer, is a primary goal in modern organic synthesis. organic-chemistry.orgorganic-chemistry.org This can be accomplished through several key strategies.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. While a direct precursor from the chiral pool for this compound is not readily apparent, complex natural products often contain substituted cyclopentane rings that could potentially be modified.

Chiral Auxiliaries: A prochiral precursor can be covalently bonded to a chiral auxiliary. This auxiliary then directs subsequent reactions, such as alkylation or reduction, to occur on one face of the molecule, thereby inducing asymmetry. After the desired stereocenters are set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst. For example, in a process analogous to a reported Cu-catalyzed kinetic resolution, a racemic mixture of a suitable trimethylcyclopentanol derivative could be subjected to a reaction where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopure substrate and the product. acs.org Enzymatic resolutions, which employ enzymes like lipases, are also highly effective for separating enantiomers of alcohols through selective acylation or hydrolysis. researchgate.net

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis represents the most efficient method for producing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate large quantities of a chiral product. ru.nl These methods are broadly divided into transition-metal catalysis and organocatalysis.

For the synthesis of chiral this compound, a hypothetical approach would involve the asymmetric reduction of a prochiral precursor like 2,3,4-trimethylcyclopent-2-en-1-one (B43310). Rhodium acs.org or Iridium-based catalysts, complexed with chiral ligands, are known to be highly effective for the asymmetric hydrogenation of substituted olefins.

Organocatalysis, which uses small, chiral organic molecules as catalysts, offers a complementary approach. Chiral amines or Brønsted acids can activate substrates towards enantioselective transformations. rsc.org For instance, an organocatalytic conjugate addition of a methyl group to a disubstituted cyclopentenone, followed by reduction, could establish the three stereocenters with high enantioselectivity. The development of domino reactions initiated by organocatalysts has proven particularly effective for the one-pot synthesis of fully substituted cyclopentanols bearing multiple stereocenters. researchgate.net

Reduction-Based Approaches to Cyclopentanols

The reduction of a carbonyl group is one of the most fundamental and widely used methods for preparing alcohols. In the context of this compound, the corresponding ketone, 2,3,4-trimethylcyclopentanone, serves as a key precursor. The challenge lies in controlling the stereochemistry of the newly formed hydroxyl group relative to the existing methyl substituents.

Stereocontrol in Ketone Reduction to Alcohol Moieties

The reduction of a substituted cyclopentanone (B42830) can yield two diastereomeric alcohols, depending on whether the hydride attacks the carbonyl from the top or bottom face (re or si face). The stereochemical outcome is governed by several factors, primarily steric hindrance and chelation.

Steric Control: Bulky reducing agents, such as Lithium Tri-t-butoxyaluminum Hydride (LTBA), tend to attack the carbonyl from the less sterically hindered face. acs.org In a substituted cyclopentanone, the existing alkyl groups will direct the incoming hydride to the opposite face, leading to a predictable diastereomer.

Chelation Control: If the substrate contains a nearby functional group capable of coordinating to the metal hydride (e.g., a hydroxyl or alkoxy group), the reducing agent may be delivered intramolecularly from the same face as the directing group. scielo.br For example, the reduction of a cyclopentanone with a hydroxyl-containing side chain using sodium triacetoxyborohydride (B8407120) proceeds with high stereoselectivity due to the formation of a complex that directs the hydride delivery. scielo.br

The choice of reducing agent and additives can dramatically influence the diastereomeric ratio of the product. The reduction of substituted cyclopentanones with sodium borohydride (B1222165) (NaBH₄) can show moderate selectivity, which can be altered or enhanced by the addition of cerium(III) chloride (CeCl₃). scielo.brscielo.br The cerium salt is believed to coordinate with oxygenated functions on the substrate or alter the nature of the borohydride reagent itself, thereby changing the steric environment and stereochemical course of the reduction. scielo.br

| Precursor Ketone | Reducing Agent/Conditions | Major Diastereomer Formed | Diastereomeric Ratio (a:b) | Controlling Factor | Reference |

|---|---|---|---|---|---|

| Cyclopentanone with α-side chain | NaBH(OAc)₃ | Syn (via intramolecular delivery) | High | Chelation | scielo.br |

| Cyclopentanone with β-alkoxy group | LiAlH₄ | Syn (relative to alkoxy group) | 3:1 | Chelation | scielo.br |

| 2-Substituted Cyclopentanone | LiAl(O-t-Bu)₃H (LTBA) | Trans (hydride anti to substituent) | High | Steric Hindrance | acs.org |

| Substituted Cyclopentanone | NaBH₄ / CeCl₃ | Varies (often opposite to NaBH₄ alone) | Variable | Modified Steric/Electronic Effects | scielo.br |

Chemo- and Regioselective Reductions

In complex molecules with multiple functional groups, it is often necessary to reduce one group selectively while leaving others intact (chemoselectivity) or to target one of two similar functional groups (regioselectivity).

A classic example of chemo- and regioselectivity is the Luche reduction, which employs a combination of NaBH₄ and a lanthanide salt like CeCl₃ in an alcohol solvent. This system is highly effective for the 1,2-reduction of α,β-unsaturated ketones (enones) to the corresponding allylic alcohols, without reducing the carbon-carbon double bond. scielo.brscielo.br If 2,3,4-trimethylcyclopent-2-en-1-one were the precursor, a Luche reduction would selectively reduce the ketone to furnish 2,3,4-trimethylcyclopent-2-en-1-ol, an unsaturated derivative of the target compound. This method's selectivity arises because the "hard" metal ion (Ce³⁺) activates the hard carbonyl oxygen, while the soft double bond is left untouched by the hydride reagent.

Similarly, if a precursor to this compound contained other reducible functionalities, such as an ester or a nitro group, a careful choice of reducing agent would be required. Mild reagents like sodium borohydride would typically reduce the ketone without affecting an ester, demonstrating chemoselectivity. Regioselective hydroformylation, although a different type of reaction, illustrates the principle of selectively functionalizing one of multiple double bonds in a molecule based on the catalyst and ligand system employed. researchgate.netresearchgate.net

Cyclization Reactions for Cyclopentane Ring Formation

The construction of the cyclopentane ring is a cornerstone of the synthesis of this compound. Various cyclization strategies have been developed to afford five-membered rings with a high degree of stereocontrol.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful tools for the formation of cyclic structures, with the formation of five-membered rings being particularly favored kinetically and thermodynamically. masterorganicchemistry.com These reactions involve the formation of a bond between two atoms within the same molecule to close a ring.

One common approach involves the acid-catalyzed intramolecular aldol (B89426) condensation of γ-diketones. For instance, the cyclization of 3,4,5-trimethyl-2,5-hexanedione using an acid catalyst like p-toluenesulfonic acid (PTSA) in toluene (B28343) can lead to the formation of a trimethylcyclopentenone precursor. This precursor can then be subjected to reduction to yield the desired this compound. The efficiency of such cyclizations can be influenced by reaction conditions, with microwave irradiation showing potential to reduce reaction times and improve selectivity.

Another powerful intramolecular strategy is the Heck reaction, which involves the palladium-catalyzed coupling of an alkenyl halide with an alkene. This method has been successfully employed for the synthesis of various fused tricyclic indole (B1671886) skeletons and can be adapted for the formation of substituted cyclopentanes. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

Electrochemical C-H amination presents a modern, metal-free approach to intramolecular cyclization for the synthesis of N-heterocycles, and similar principles could be explored for carbocyclic systems. masterorganicchemistry.com These reactions proceed via radical intermediates and offer a sustainable alternative to traditional metal-catalyzed methods.

Table 1: Comparison of Intramolecular Cyclization Methods for Cyclopentane Ring Formation

| Method | Precursor | Catalyst/Reagent | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|---|

| Intramolecular Aldol Condensation | γ-Diketone | Acid (e.g., PTSA) | Atom economy, readily available precursors. | Side reactions like polymerization, moderate yields. | |

| Intramolecular Heck Reaction | Alkenyl halide with a tethered alkene | Palladium catalyst | High functional group tolerance, good stereocontrol. | Potential for metal contamination, catalyst cost. | rsc.org |

Cascade and Multi-Component Coupling Reactions

The synthesis of highly substituted cyclopentanols can be achieved through diastereoselective multicomponent cyclizations. For example, the reaction of a Fischer carbene complex, a lithium enolate, and allylmagnesium bromide can yield diastereomerically pure pentasubstituted cyclopentanols. nih.gov The substitution pattern of the starting materials dictates the final structure of the cyclopentane ring.

Organocatalysis has emerged as a powerful tool for cascade reactions. The O-TMS-protected diphenylprolinol-catalyzed double Michael addition of α,β-unsaturated aldehydes to a β-keto ester bearing an electron-deficient olefin provides access to polysubstituted cyclopentanones with excellent enantioselectivity, establishing four contiguous stereocenters in one step. nih.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed annulation of α,β-unsaturated carboxylic acids with malononitrile (B47326) derivatives offers a practical route to multi-functionalized cyclopentenes. sioc-journal.cn

Furthermore, a [1 + 2 + 2] annulation strategy involving the sequential organocatalyzed Stetter and Michael-Aldol reactions of heteroaromatic aldehydes, nitroalkenes, and α,β-unsaturated aldehydes has been developed for the synthesis of fully substituted cyclopentanols bearing five contiguous stereogenic centers. acs.org

Table 2: Examples of Cascade and Multi-Component Reactions for Substituted Cyclopentane Synthesis

| Reaction Type | Key Reagents | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Double Michael Addition | α,β-Unsaturated aldehyde, β-keto ester | O-TMS-diphenylprolinol | Polysubstituted cyclopentanone | Excellent enantioselectivity, four contiguous stereocenters. | nih.gov |

| Fischer Carbene Cyclization | Fischer carbene, lithium enolate, allylmagnesium bromide | None (stoichiometric) | Pentasubstituted cyclopentanol (B49286) | High diastereoselectivity. | nih.gov |

| Stetter/Michael-Aldol Cascade | Heteroaromatic aldehyde, nitroalkene, α,β-unsaturated aldehyde | Organocatalyst | Fully substituted cyclopentanol | Five contiguous stereogenic centers, excellent enantioselectivity. | acs.org |

Ring-Closing Metathesis Strategies in Cyclopentanol Synthesis

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic alkenes, including five-membered rings. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile alkene byproduct, such as ethylene. wikipedia.orgharvard.edu The resulting cyclopentene (B43876) can then be readily hydrogenated to the corresponding cyclopentane.

The synthesis of trisubstituted cyclopentenes, which are precursors to this compound, can be challenging. However, advancements in catalyst design have enabled the efficient RCM of dienes leading to trisubstituted double bonds. nih.govrsc.org The choice of catalyst is critical, with second-generation Grubbs catalysts and Schrock molybdenum catalysts often being employed for more sterically demanding substrates. harvard.edunih.gov

A silicon-tethered RCM strategy offers a diastereoselective route to trisubstituted olefins. rsc.org In this approach, the two alkene moieties are temporarily linked by a silicon-containing tether, facilitating the RCM reaction. Subsequent cleavage of the tether provides the desired trisubstituted alkene with high stereocontrol.

Enyne metathesis, a variation of RCM, can also be utilized to form functionalized vinylcyclopentenols, which can then be converted to the target cyclopentanol. wikipedia.org

Table 3: Key Catalysts in Ring-Closing Metathesis for Cyclopentene Formation

| Catalyst | Common Name | Key Features | Application | Reference |

|---|---|---|---|---|

| RuCl₂(PCy₃)₂(CHPh) | Grubbs' First Generation | Good functional group tolerance. | General RCM. | harvard.edu |

| RuCl₂(IMesH₂)(PCy₃)(CHPh) | Grubbs' Second Generation | Higher activity, good for hindered olefins. | Synthesis of trisubstituted cycloalkenes. | nih.gov |

Functionalization and Derivatization of the Cyclopentanol Core

Once the this compound core is synthesized, further functionalization and derivatization can be performed to access a variety of related compounds. This often involves selective manipulation of the hydroxyl group and the C-H bonds of the cyclopentane ring.

Regioselective Functional Group Transformations

Regioselective functionalization allows for the modification of a specific position on the cyclopentane ring. While direct C-H functionalization of a simple alkane like 2,3,4-trimethylcyclopentane is challenging, the directing effect of the hydroxyl group in this compound can be exploited.

For instance, regioselective C-H functionalization of heteroarene N-oxides has been achieved using a traceless nucleophile strategy, a concept that could potentially be adapted to direct functionalization at specific positions of the cyclopentanol ring. nih.gov The development of new catalytic systems for the regioselective functionalization of sp³ C-H bonds is an active area of research.

The synthesis of various derivatives can also be achieved by starting from a functionalized precursor. For example, the synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione from 2,2,4-trimethylcyclopentanone (B1295220) and 2,4,4-trimethylcyclopentanone (B1294718) involves polychlorination and dehydrochlorination, demonstrating how existing ketones can be transformed into more complex derivatives. researchgate.net

Selective Oxidation and Reduction Manipulations

The hydroxyl group of this compound and the corresponding ketone, 2,3,4-trimethylcyclopentanone, are key functional handles for derivatization through oxidation and reduction reactions.

Selective Oxidation: The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 2,3,4-trimethylcyclopentanone. A variety of modern oxidation methods can be employed to achieve this transformation with high selectivity and under mild conditions. For example, TEMPO-based oxidation systems, often in conjunction with a co-oxidant like sodium hypochlorite (B82951) or in aerobic conditions catalyzed by copper or iron salts, are highly effective for the selective oxidation of secondary alcohols to ketones without over-oxidation. beilstein-journals.org Mechanochemical methods using ball milling have also been shown to promote quantitative conversion of alcohols to carbonyl compounds. beilstein-journals.org

The oxidation of a related diol, 2,3,4-trimethylcyclopentane-1,2-diol, with Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the secondary alcohol to a ketone while preserving the tertiary hydroxyl group, highlighting the potential for chemoselectivity in these systems.

Selective Reduction: The reduction of the corresponding ketone, 2,3,4-trimethylcyclopentanone, provides a direct route to this compound. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. The use of bulky reducing agents can favor the approach of the hydride from the less hindered face of the ketone, leading to a specific diastereomer of the alcohol.

While the Clemmensen reduction is generally used to deoxygenate ketones, its application to 1,3-diketones can lead to rearrangements, as observed in the formation of 2,4,4-trimethylcyclopentanone from dimedone. echemi.com For the selective reduction of a simple ketone to an alcohol, methods like catalytic hydrogenation or the use of hydride reagents such as sodium borohydride or lithium aluminum hydride are more appropriate. Asymmetric hydrogenation using chiral catalysts, such as Noyori-type catalysts, can provide enantiomerically enriched alcohols. echemi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3,4-trimethylcyclopentanone |

| 2,2,4-trimethylcyclopentanone |

| 2,4,4-trimethylcyclopentanone |

| 3,3,5-trimethyl-1,2,4-cyclopentanetrione |

| 2,3,4-trimethylcyclopentane-1,2-diol |

| 3,4,5-trimethyl-2,5-hexanedione |

| p-toluenesulfonic acid |

| Grubbs' First Generation Catalyst |

| Grubbs' Second Generation Catalyst |

| Schrock Catalyst |

| TEMPO |

| Jones reagent |

| O-TMS-protected diphenylprolinol |

| N-heterocyclic carbene |

| Fischer carbene |

| lithium enolate |

| allylmagnesium bromide |

| α,β-unsaturated aldehyde |

| β-keto ester |

| nitroalkene |

| malononitrile |

| diene |

| enyne |

| sodium hypochlorite |

| sodium borohydride |

| lithium aluminum hydride |

| Noyori catalyst |

| dimedone |

| chromium(VI) oxide |

| sulfuric acid |

| p-toluenesulfonic acid |

| ruthenium(II) chloride bis(tricyclohexylphosphine) benzylidene |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium |

| Schrock's molybdenum catalyst |

| (2,2,6,6-Tetramethyl-1-piperidinyloxy) |

Etherification and Esterification in a Research Context

The synthesis of ether and ester derivatives of this compound is a subject of interest in organic synthesis, driven by the potential applications of these molecules in various fields, including as fragrances and in materials science. Although specific research focusing exclusively on the etherification and esterification of this compound is not extensively documented in publicly available literature, the reactivity of this sterically hindered secondary alcohol can be inferred from established synthetic methodologies for similar substrates. The presence of three methyl groups on the cyclopentyl ring significantly influences the reactivity of the hydroxyl group, necessitating the use of specific and often optimized reaction conditions to achieve successful transformations.

Etherification of this compound

The formation of an ether linkage from an alcohol typically proceeds via nucleophilic substitution, where the alcohol can act as the nucleophile or be converted into a leaving group. Given the steric hindrance around the hydroxyl group in this compound, methods that favor S\textsubscript{N}2 reactions may be less effective.

One of the most common methods for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. For a sterically hindered alcohol like this compound, deprotonation to the corresponding alkoxide followed by reaction with a primary alkyl halide would be a plausible route. However, the nucleophilicity of the resulting alkoxide might be diminished due to steric hindrance, potentially leading to lower yields or requiring more forcing conditions.

Alternative approaches, such as acid-catalyzed dehydration of two alcohols or the reaction of the alcohol with a suitable electrophile, are also employed. For instance, the gas-phase etherification of cyclopentanol with methanol (B129727) has been successfully achieved using zeolite catalysts. researchgate.net This method could potentially be adapted for this compound.

Recent advancements in the synthesis of sterically hindered ethers include electrochemical methods. An electrochemical approach for the synthesis of sterically hindered dialkyl ethers from activated alcohols has been developed, which proceeds under mild conditions and avoids the need for sacrificial oxidants. nih.gov This method generates reactive carbocations that are subsequently trapped by an alcohol nucleophile. nih.gov Another efficient method is the reductive etherification of carbonyl compounds with triethylsilane and an alkoxytrimethylsilane, catalyzed by iron(III) chloride, which can be applied to a variety of sterically hindered substrates. organic-chemistry.org

A summary of potential etherification conditions applicable to this compound, based on general methods for hindered alcohols, is presented below.

| Method | Reagents and Catalysts | General Conditions | Applicability to this compound |

| Williamson Ether Synthesis | NaH, Alkyl Halide | Anhydrous solvent (e.g., THF, DMF) | Feasible, but may require elevated temperatures and longer reaction times due to steric hindrance. |

| Acid-Catalyzed Dehydration | Protic Acid (e.g., H₂SO₄), Zeolites | High temperature, removal of water | Prone to side reactions like elimination to form alkenes, especially with a secondary alcohol. |

| Reductive Etherification | Carbonyl Compound, Triethylsilane, Alkoxytrimethylsilane, FeCl₃ | Mild conditions, Nitromethane as solvent | A promising method for sterically hindered alcohols, offering good yields under gentle conditions. organic-chemistry.org |

| Electrochemical Etherification | Activated Alcohol, Alcohol Nucleophile | Electrochemical cell, mild conditions | A modern and efficient method for constructing sterically hindered ethers. nih.gov |

Esterification of this compound

Esterification of alcohols is a fundamental transformation in organic chemistry. The classic Fischer-Speier esterification, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a widely used method. chemguide.co.uk However, for sterically hindered secondary alcohols like this compound, this equilibrium-driven process might be slow and inefficient, often leading to dehydration as a competing reaction. stackexchange.com

To overcome the challenges associated with the esterification of hindered alcohols, several more potent methods have been developed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is particularly effective for sterically demanding substrates and acid-labile compounds. organic-chemistry.org This method proceeds under mild conditions and generally provides good to excellent yields. organic-chemistry.org

Another relevant example is the synthesis of L-Aspartyl-D-serine-(2,2,5-trimethylcyclopentyl)ester, where a trimethylcyclopentanol derivative is esterified with a protected amino acid using DCC and copper(II) chloride. prepchem.com This demonstrates the feasibility of forming esters from trimethylcyclopentanol substrates using modern coupling reagents.

A patent for producing salicylic (B10762653) esters for perfumes mentions the use of 2,2,4- and/or 2,4,4-trimethylcyclopentyl salicylate, indicating that esters of trimethylcyclopentanols have commercial applications and can be synthesized, likely via transesterification in the presence of a suitable catalyst. google.com

The following table summarizes potential esterification methods for this compound based on established procedures for hindered alcohols.

| Method | Reagents and Catalysts | General Conditions | Applicability to this compound |

| Fischer-Speier Esterification | Carboxylic Acid, H₂SO₄ or HCl | Reflux, removal of water | Low efficiency and potential for elimination side reactions due to steric hindrance. chemguide.co.ukcommonorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous, aprotic solvent (e.g., CH₂Cl₂, THF), room temperature | Highly suitable for sterically hindered alcohols, offering mild conditions and good yields. organic-chemistry.org |

| Acyl Chloride/Anhydride Method | Acyl Chloride or Anhydride, Pyridine or other base | Anhydrous conditions, often at low to ambient temperatures | A reliable method, though the generation of the acylating agent is an additional step. |

| Transesterification | Ester, Tin-based or other catalyst | Heat | Potentially applicable, especially for producing specific types of esters like salicylates. google.com |

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Intermediates

The reactions of substituted cyclopentanols, such as 2,3,4-trimethylcyclopentanol, often proceed through carbocation intermediates. numberanalytics.comlibretexts.org The formation of these intermediates is a critical step that dictates the subsequent reaction pathways. For instance, in acid-catalyzed dehydration reactions, the protonation of the hydroxyl group followed by the loss of a water molecule leads to a secondary carbocation. stackexchange.com The existence of such intermediates, even if not directly observable, can be inferred through experimental methods like kinetic studies and analysis of the final product distribution. lumenlearning.com

Reactive intermediates are not limited to carbocations. In different chemical environments, other intermediates like radicals or carbanions could theoretically be involved. lumenlearning.com Radical intermediates, for example, are seven-electron species that can be stabilized by alkyl groups, following a stability order of tertiary > secondary > primary. lumenlearning.com

Carbocation Rearrangements in Cyclopentanol (B49286) Systems

A key feature of carbocation chemistry is the propensity for rearrangements to form more stable species. numberanalytics.comlibretexts.orgwizeprep.com In the context of trimethylcyclopentanol systems, the initially formed secondary carbocation can undergo shifts to yield a more stable tertiary carbocation. stackexchange.comstackexchange.com These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl (specifically, methyl) shifts. numberanalytics.comwizeprep.com

The driving force for these rearrangements is the enhanced stability of the resulting carbocation. Tertiary carbocations are more stable than secondary carbocations due to the electron-donating inductive effects of the alkyl groups. wizeprep.com For example, in the acid-catalyzed dehydration of 2,2,5-trimethylcyclopentanol, the initial secondary carbocation can rearrange via either a 1,2-hydride shift or a 1,2-methide shift to form different tertiary carbocations. stackexchange.com The final product distribution is then determined by the relative stabilities of these carbocations. stackexchange.com It is important to consider that such rearrangements are common in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. libretexts.org

Detailed Kinetic and Thermodynamic Analyses of Key Steps

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.org In kinetically controlled reactions, the major product is the one that is formed the fastest, while in thermodynamically controlled reactions, the major product is the most stable one. libretexts.org

In the context of carbocation rearrangements, the reaction conditions, particularly temperature, can play a crucial role. At lower temperatures, the reaction may be under kinetic control, favoring the product formed from the initial, less-stable carbocation. At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established, which favors the formation of the product derived from the most stable carbocation (thermodynamic control). stackexchange.comlibretexts.org For instance, the dehydration of 2,3,5-trimethylcyclopentanol under thermodynamically controlled conditions (higher temperature) would lead to the most substituted and therefore most stable alkene product. stackexchange.com

The study of reaction kinetics and thermodynamics can provide quantitative data on the energy barriers and stability of intermediates and products, offering a deeper understanding of the reaction mechanism. mdpi.com

Solvent Effects and Catalytic Activation Mechanisms

The choice of solvent can significantly influence the rate and outcome of reactions involving charged intermediates like carbocations. libretexts.org Polar, protic solvents such as water and alcohols can stabilize carbocations through hydrogen bonding and dipole-ion interactions, thus promoting reactions that proceed via an SN1 or E1 mechanism. libretexts.org Conversely, polar aprotic solvents can also influence reaction rates. libretexts.org

Spectroscopic Analysis and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific 1D or 2D NMR data for 2,3,4-trimethylcyclopentanol is currently available in the public domain. This includes ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, which would be essential for the complete structural assignment and determination of its stereochemistry.

1D NMR (¹H, ¹³C) for Structural Assignment

Detailed chemical shift and coupling constant data for this compound are not available.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Research detailing 2D NMR correlation experiments to establish the connectivity and relative stereochemistry of the methyl and hydroxyl groups on the cyclopentane (B165970) ring of this compound could not be found.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

While mass spectra for isomers like 2,4,4-trimethylcyclopentanol exist, a specific mass spectrum and detailed fragmentation analysis for this compound are not publicly documented. Such data would be crucial for confirming its molecular formula (C₈H₁₆O) and understanding its fragmentation pathways under ionization.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in a Research Context

Specific IR and Raman spectra, which would identify the characteristic vibrational frequencies of the hydroxyl (-OH) and alkyl (C-H) functional groups within the this compound structure, have not been published.

X-ray Crystallography for Absolute Stereochemical Determination (if applicable)

There is no evidence in the current body of scientific literature to suggest that X-ray crystallography has been performed on this compound. This technique would be definitive in determining its absolute stereochemistry, should a suitable crystalline form of the compound be synthesized and analyzed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. q-chem.com DFT methods are employed to determine the optimized geometries and electronic energies of the various stereoisomers of 2,3,4-trimethylcyclopentanol.

Calculations are typically initiated by constructing an initial 3D model of the molecule. The geometry is then optimized using a chosen DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ). The selection of the functional and basis set is crucial for obtaining reliable results. For instance, some functionals are better suited for describing non-covalent interactions, which can be important in conformational analysis. The optimization process seeks the lowest energy structure, corresponding to a stationary point on the potential energy surface.

For this compound, with its multiple chiral centers, several stereoisomers exist. DFT calculations would be performed for each distinct stereoisomer to determine their relative stabilities. The computed total electronic energies allow for a quantitative comparison, with lower energies indicating greater thermodynamic stability. It's important to note that errors in DFT calculations can arise from the choice of the integration grid, with finer grids generally providing more accurate results. acs.org

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Stereoisomers

| Stereoisomer | Functional/Basis Set | Relative Energy (kcal/mol) |

| (1R,2R,3R,4R) | B3LYP/6-31G(d) | 0.00 |

| (1R,2R,3R,4S) | B3LYP/6-31G(d) | 1.25 |

| (1R,2R,3S,4R) | B3LYP/6-31G(d) | 2.50 |

| (1R,2S,3R,4R) | B3LYP/6-31G(d) | 1.78 |

Note: This table is illustrative and based on general principles of stereoisomer stability. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered ring of cyclopentanol (B49286) is not planar and exhibits a dynamic puckering behavior, commonly adopting envelope and twist conformations. The presence of three methyl groups and a hydroxyl group on the this compound ring introduces significant steric interactions that influence the preferred conformations.

Conformational Analysis involves systematically exploring the potential energy surface of the molecule by rotating around its single bonds. For this compound, this includes rotations of the hydroxyl and methyl groups, as well as the puckering of the cyclopentane (B165970) ring. The relative energies of different conformers, such as gauche and anti arrangements, are calculated to identify the most stable structures. libretexts.orglibretexts.org The staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. unicamp.br

Molecular Dynamics (MD) Simulations provide a time-dependent view of the molecule's behavior. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes over time at a given temperature. This allows for the exploration of the accessible conformational space and the calculation of thermodynamic properties. An MD simulation of this compound would reveal the preferred ring puckering modes and the rotational dynamics of the substituent groups, offering insights into its flexibility and average structure in a condensed phase. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of unknown compounds. For this compound, DFT calculations can be used to predict key spectroscopic parameters.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The predicted NMR spectra would show distinct signals for the different protons and carbons in the molecule, influenced by their chemical environment and the stereochemistry of the compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). baranlab.org The calculated IR spectrum would show characteristic absorption bands, such as the O-H stretching vibration of the hydroxyl group and the C-H stretching and bending vibrations of the alkyl groups. These predicted spectra can be compared with experimental IR data to confirm the structure of the synthesized molecule. nih.govnist.gov

Table 2: Hypothetical Predicted Spectroscopic Data for a Stereoisomer of this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (OH) | 2.5 - 4.0 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 70 - 80 ppm |

| IR Frequency (O-H Stretch) | ~3350 cm⁻¹ |

Note: These are typical ranges and the exact predicted values would depend on the specific stereoisomer and the level of theory used.

Transition State Characterization and Reaction Pathway Modeling

Theoretical chemistry can be used to model the reactivity of this compound by identifying and characterizing the transition states of potential reactions. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. youtube.com

For example, the dehydration of this compound to form various trimethylcyclopentenes could be investigated. Computational methods would be used to locate the transition state structures for the elimination of water. The energy of the transition state relative to the reactant (the activation energy) provides a measure of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely products can be predicted. This type of analysis is crucial for understanding reaction mechanisms and for designing synthetic routes. arxiv.org

Quantitative Structure-Reactivity Relationships (QSAR) in Cyclopentanol Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to understand the properties of cyclopentanol analogs.

In a hypothetical QSAR study of cyclopentanol derivatives, various molecular descriptors would be calculated for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates these descriptors with a measured reactivity, for example, the rate of a specific reaction. acs.org Such models can be used to predict the reactivity of new, unsynthesized cyclopentanol analogs and to guide the design of molecules with desired properties. igi-global.com For instance, a 3D-QSAR approach could provide insights into how the spatial arrangement of substituents on the cyclopentanol ring affects its reactivity. acs.org

Applications of 2,3,4 Trimethylcyclopentanol in Complex Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the specific stereoisomer of a molecule often dictates its biological activity. book-of-abstracts.com Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a fundamental tool in this field. sioc-journal.cn 2,3,4-Trimethylcyclopentanol, with its multiple stereocenters, presents itself as a potential chiral building block.

The utility of a chiral building block is determined by its ability to transfer its stereochemical information to the final product. In principle, the defined stereochemistry of the hydroxyl and methyl groups on the cyclopentane (B165970) ring of this compound can be exploited to control the stereochemical outcome of subsequent reactions. However, detailed research findings on the extensive use of this compound as a widely applied chiral building block in asymmetric synthesis are limited in publicly available literature. The focus in the broader field has often been on other chiral cyclopentane derivatives.

Intermediacy in the Synthesis of Natural Products and Analogs

Natural products remain a vital source of inspiration for the development of new therapeutic agents and biological probes. The total synthesis of these often complex molecules is a rigorous test of synthetic methodology and provides a platform for the discovery of new reactions and strategies. nih.gov The incorporation of substituted cyclopentane rings is a common feature in a variety of natural products.

While there is extensive literature on the use of various cyclopentane derivatives as key intermediates in the synthesis of natural products, specific examples detailing the use of a this compound core are not prominently reported. The synthesis of analogs of natural products often involves the use of structurally related, but not identical, building blocks to explore structure-activity relationships. It is conceivable that this compound could serve as a synthon for analogs of natural products containing a polysubstituted cyclopentane ring, though specific case studies are not readily found in major chemical databases.

Utilization in the Construction of Advanced Organic Scaffolds

Advanced organic scaffolds are molecular frameworks that serve as the foundation for the construction of libraries of compounds for drug discovery and materials science. mdpi.com The three-dimensional architecture of these scaffolds is crucial for their function. Spirocyclic compounds, which contain two rings connected by a single common atom, are a particularly interesting class of scaffolds due to their rigid and well-defined three-dimensional structures. nih.gov

The cyclopentane ring of this compound could, in theory, be incorporated into more complex scaffolds. For instance, the hydroxyl group could serve as a handle for further functionalization or as a reactive site for ring-closing reactions to form bicyclic or spirocyclic systems. However, a review of the current literature does not reveal significant utilization of this compound for the construction of widely used advanced organic scaffolds. Research in this area has tended to focus on more readily available or synthetically versatile cyclopentane derivatives.

Development of Novel Reagents and Catalysts from Cyclopentanol (B49286) Derivatives

The development of novel reagents and catalysts is a driving force in chemical synthesis, enabling new transformations and improving the efficiency and selectivity of existing ones. Chiral ligands, which coordinate to a metal center to create a chiral catalyst, are essential for enantioselective catalysis. nih.govnih.gov

Derivatives of chiral alcohols, including substituted cyclopentanols, can be converted into valuable chiral ligands. nih.govnih.gov For example, the hydroxyl group of this compound could be transformed into a phosphine, amine, or other coordinating group to generate a new chiral ligand. Such a ligand could then be complexed with a transition metal to create a catalyst for asymmetric reactions. While this is a plausible and common strategy for ligand design, there is a lack of specific reports on the successful development and application of catalysts derived from this compound in the chemical literature. The field is rich with catalysts based on other chiral backbones, which have historically received more attention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.